
1-Ethynyl-4-octylbenzene
Overview
Description
1-Ethynyl-4-octylbenzene is an organic compound with the molecular formula C16H22. It is a derivative of benzene, featuring an ethynyl group (C≡CH) attached to the first carbon and an octyl group (C8H17) attached to the fourth carbon of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-octylbenzene can be synthesized through various methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide (such as 4-iodooctylbenzene) with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Grignard Reaction: Another approach involves the reaction of 4-octylbenzyl chloride with ethynylmagnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
1-Ethynyl-4-octylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products Formed:
Oxidation: Formation of 4-octylbenzaldehyde or 4-octylbenzoic acid.
Reduction: Formation of 1-ethyl-4-octylbenzene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1-Ethynyl-4-octylbenzene has been investigated for its role as a modulator of sphingosine-1-phosphate (S1P) receptors, which are critical in various physiological processes including immune response and vascular integrity. Research indicates that compounds with similar structures can reduce ischemia-reperfusion injuries and prevent inflammation-induced vascular leakage . This suggests potential therapeutic applications in treating cardiovascular diseases and inflammatory conditions.
Case Study : A study highlighted the synthesis of analogs of sphingosine kinase inhibitors, where this compound was used as a scaffold for developing selective inhibitors against sphingosine kinases . The findings indicated that these inhibitors could play a significant role in managing diseases associated with aberrant S1P signaling.
Materials Science
The compound has been explored for its utility in organic electronic materials, particularly in organic thin-film transistors (OTFTs). Its structural characteristics contribute to high carrier mobility and thermal stability, making it suitable for use in electronic devices.
Case Study : Research on benzodifuran derivatives demonstrated that incorporating alkynes like this compound into organic semiconductor formulations enhances solubility and processability, which are crucial for developing efficient OTFTs . The study reported improved performance metrics when utilizing such derivatives in device fabrication.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules through various coupling reactions, such as Sonogashira and Suzuki reactions. Its reactivity allows chemists to introduce diverse functional groups into target molecules.
Data Table: Common Reactions Involving this compound
Reaction Type | Description | Outcome |
---|---|---|
Sonogashira | Coupling with aryl halides using palladium catalysts | Formation of substituted alkynes |
Suzuki | Coupling with boronic acids | Creation of biaryl compounds |
Alkylation | Introduction of alkyl groups via nucleophilic substitution | Enhanced solubility and functionality |
Mechanism of Action
The mechanism of action of 1-ethynyl-4-octylbenzene in various reactions involves the interaction of its functional groups with reagents and catalysts. For example:
Sonogashira Coupling Reaction: The ethynyl group forms a bond with the aryl halide through the palladium-catalyzed formation of a carbon-carbon triple bond.
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions through the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity.
Comparison with Similar Compounds
1-Ethynyl-4-octylbenzene can be compared with other similar compounds, such as:
1-Ethynyl-4-hexylbenzene: Similar structure but with a hexyl group instead of an octyl group.
1-Ethynyl-4-decylbenzene: Similar structure but with a decyl group instead of an octyl group.
4-n-Octylphenylacetylene: Similar structure but with a phenylacetylene group instead of an ethynyl group.
Uniqueness: The uniqueness of this compound lies in its specific combination of an ethynyl group and an octyl group attached to the benzene ring, which imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and material science.
Biological Activity
1-Ethynyl-4-octylbenzene, with the CAS number 79887-13-1, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores its properties, biological effects, and relevant research findings.
- Molecular Formula : CH
- Molecular Weight : 214.35 g/mol
- Density : 0.89 g/cm³
- Boiling Point : 299°C
- LogP : 4.57, indicating high lipophilicity which may influence its biological activity and absorption in biological systems .
Biological Activity Overview
This compound is structurally related to other alkylphenols, which are known to exhibit various biological activities, including endocrine disruption and potential cytotoxic effects. The compound's activity can be categorized into several areas:
Cytotoxicity
Cytotoxicity studies have been conducted on related compounds, revealing that modifications in the chemical structure can significantly alter biological activity. For example, derivatives of alkynyl-substituted benzene compounds have been evaluated for their effects on human cancer cell lines. These studies often reveal a dose-dependent relationship between compound concentration and cell viability .
Case Study: Structure-Activity Relationship
A study published in the Chemical and Pharmaceutical Bulletin explored the synthesis of immunosuppressive agents based on the structure of this compound. The findings indicated that modifications to the ethynyl group could enhance or reduce immunosuppressive activity . This highlights the importance of structural variations in determining biological efficacy.
Table of Biological Activity Comparisons
Compound | Biological Activity | Study Reference |
---|---|---|
This compound | Potential endocrine disruptor | |
4-tertiary-octylphenol | Estrogen receptor agonist; cytotoxic | |
FTY720 (analog) | Immunosuppressive agent |
Toxicological Implications
The potential toxicological implications of this compound are significant given its structural characteristics. Similar compounds have been linked to various health issues, including reproductive toxicity and metabolic disturbances. The high lipophilicity (LogP = 4.57) suggests that this compound may accumulate in fatty tissues, leading to prolonged exposure effects .
Properties
IUPAC Name |
1-ethynyl-4-octylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h2,11-14H,3,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSPMWQTTQJAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379399 | |
Record name | 1-ethynyl-4-octylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-13-1 | |
Record name | 1-Ethynyl-4-octylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79887-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-ethynyl-4-octylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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